2-N-Cbz-Butane-1,2-diamine hydrochloride
Overview
Description
2-N-Cbz-Butane-1,2-diamine hydrochloride, with the CAS Number 1179361-76-2, is a chemical compound with the molecular weight of 258.75 . It has the linear formula C12H19ClN2O2 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2.ClH/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
This compound is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Corrosion Inhibition in Steel : A study by Wang, Yang, and Wang (2010) investigated the use of a cationic gemini-surfactant, synthesized from compounds similar to 2-N-Cbz-Butane-1,2-diamine hydrochloride, as an effective inhibitor for the corrosion of mild steel in HCl solutions. The compound demonstrated excellent corrosion inhibition by suppressing both cathodic and anodic processes.
Chemical Synthesis and Reactivity : The research by Plenkiewicz and Dmowski (1995) explored the synthetic utility of various compounds, including those structurally similar to this compound. The study focused on free-radical addition reactions and subsequent transformations, highlighting the chemical reactivity of these compounds.
Atmospheric Chemistry and Molecular Interactions : Elm et al. (2016) [Elm, Jen, Kurtén, Vehkamäki] conducted a study on the molecular interaction between atmospheric diamines, including butane-1,4-diamine, and sulfuric acid Elm, Jen, Kurtén, Vehkamäki (2016). Their research provided insights into the role of these compounds in atmospheric processes and particle formation.
Biochemical Research and Biomarker Development : Wu et al. (2019) [Wu, Tang, Xiang, Yan, Cao, Zhou, Chang, Xi, Cao, Luan, Zhang] studied the biotransformation of specific metabolites and developed methods for quantitating urinary biomarkers Wu, Tang, Xiang, Yan, Cao, Zhou, Chang, Xi, Cao, Luan, Zhang (2019). This research demonstrates the utility of compounds similar to this compound in biochemical and toxicological studies.
Safety and Hazards
Properties
IUPAC Name |
benzyl N-(1-aminobutan-2-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPSHGQKMAMCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662663 | |
Record name | Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-76-2 | |
Record name | Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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